molecular formula C12H7NO3S B13768537 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- CAS No. 54903-14-9

2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)-

Cat. No.: B13768537
CAS No.: 54903-14-9
M. Wt: 245.26 g/mol
InChI Key: KJWQYEHVOQJWCT-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- is a heterocyclic compound that combines the structural features of benzoxazolone and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- typically involves the condensation of 2-aminophenol with thiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzoxazolone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen or nitro groups at specific positions on the benzoxazolone ring.

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • 2(3H)-Benzoxazolone, 6-(2-furylcarbonyl)-
  • 2(3H)-Benzoxazolone, 6-(2-pyridylcarbonyl)-
  • 2(3H)-Benzoxazolone, 6-(2-phenylcarbonyl)-

Comparison: 2(3H)-Benzoxazolone, 6-(2-thienylcarbonyl)- is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

54903-14-9

Molecular Formula

C12H7NO3S

Molecular Weight

245.26 g/mol

IUPAC Name

6-(thiophene-2-carbonyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C12H7NO3S/c14-11(10-2-1-5-17-10)7-3-4-8-9(6-7)16-12(15)13-8/h1-6H,(H,13,15)

InChI Key

KJWQYEHVOQJWCT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

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